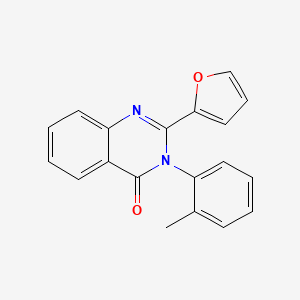
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. It belongs to the class of quinazoline-based tyrosine kinase inhibitors, which work by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.
科学的研究の応用
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis. This compound has been shown to be effective against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer.
作用機序
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the enzyme from phosphorylating its downstream targets. This leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis. This compound has also been shown to inhibit the activity of other tyrosine kinases such as HER2, HER4, and c-Src.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other tyrosine kinase inhibitors. It is also highly specific for EGFR and has a high binding affinity, which makes it an ideal tool for studying the role of EGFR in cancer cells. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are many future directions for further research on 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound in cancer cells, which can help to identify new targets for drug development. Finally, the use of this compound in animal models of cancer can provide valuable information on its efficacy and safety in vivo.
合成法
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylphenylhydrazine with 2-chloro-6-methylpyridine to form the corresponding hydrazone. This is then reacted with 2-aminobenzoic acid to form the quinazolinone ring system. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
IUPAC Name |
2-(4-methylphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-12-16(13-11-14)20-23-18-8-4-3-7-17(18)21(25)24(20)19-9-5-6-15(2)22-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSSVRAQYMTPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)





![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)
